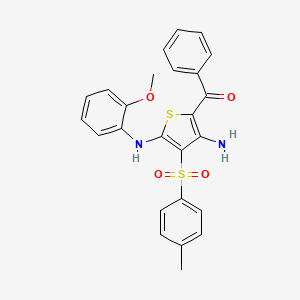![molecular formula C11H11N3O B2597352 1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 2408964-95-2](/img/structure/B2597352.png)
1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone, also known as MET, is a chemical compound that has been widely used in scientific research. It is a triazole derivative that is commonly used as a building block in the synthesis of various compounds.
Scientific Research Applications
Chemical Analysis and Identification
Field
Chemical Analysis and Identification
Application Summary
“1-(2-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.1751 . It is also known by other names such as Acetophenone, 2’-methyl-; o-Acetyltoluene; o-Methylacetophenone; 2-Acetyltoluene; 2-Methylacetophenone; 2’-Methylacetophenone; 2’-Methylacetylphenone; Methyl 2-methylphenyl ketone .
Method of Application
The compound can be identified and analyzed using various techniques such as Gas Chromatography and Mass Spectrometry .
Results or Outcomes
The data obtained from these techniques can be used to verify the compound’s structure and properties .
Green Asymmetric Reduction of Acetophenone Derivatives
Field
Biotechnology and Green Chemistry
Application Summary
The compound “1-(2-methylphenyl)ethanone” can be used in the green asymmetric reduction of acetophenone derivatives . This process involves the use of Saccharomyces cerevisiae as the biocatalyst and natural deep eutectic solvents (NADES) as alternative solvents .
Method of Application
The process involves the reduction of 1-(3-methylphenyl)ethanone, 1-(3,4-dimethylphenyl)ethanone, and 1-(2,4,6-trimethyphenyl)ethanone by S. cerevisiae in different NADES with varying water contents .
Results or Outcomes
The highest enantioselectivity was observed for the bioconversion of 1-(3,4-dimethylphenyl)ethanone in choline chloride:glycerol with 30% (v/v) of water . The process was successfully performed on a preparative scale with efficient recyclation and reuse of NADES .
Flavor and Fragrance Industry
Field
Application Summary
“1-(2-methylphenyl)ethanone” can be used in the flavor and fragrance industry . It can be used to create various nuances such as vanilla, cherry, almond, coumarin, and various nut flavors .
Method of Application
The compound can be added to food, beverages, or cosmetic products to enhance their flavor or fragrance .
Results or Outcomes
The addition of “1-(2-methylphenyl)ethanone” can result in a variety of flavors and fragrances, enhancing the sensory experience of the product .
Endogenous Metabolite
Field
Application Summary
“1-(2-methylphenyl)ethanone” is an endogenous metabolite . This means it is naturally produced within the body .
Method of Application
As an endogenous metabolite, “1-(2-methylphenyl)ethanone” is involved in various biochemical processes within the body .
Results or Outcomes
The presence and levels of this compound can provide insights into the body’s metabolic state .
Gas Chromatography
Field
Application Summary
“1-(2-methylphenyl)ethanone” can be used as a standard in gas chromatography . This technique is used to separate and analyze compounds that can be vaporized without decomposition .
Method of Application
The compound is introduced into the gas chromatograph and is carried by an inert gas (usually helium or nitrogen) through a column packed with a stationary phase . The different components of the compound are separated based on their interaction with the stationary phase .
Results or Outcomes
The retention time of “1-(2-methylphenyl)ethanone” can be used to identify it in a mixture of compounds . The area under its peak in the chromatogram can be used to determine its concentration .
Perfumery
Field
Application Summary
“1-(2-methylphenyl)ethanone” can be used in the formulation of perfumes . It can provide a unique scent profile and enhance the overall fragrance of the perfume .
Method of Application
The compound is mixed with other fragrance ingredients to create a unique scent . The concentration of “1-(2-methylphenyl)ethanone” used can vary depending on the desired scent profile .
Results or Outcomes
The addition of “1-(2-methylphenyl)ethanone” can result in a perfume with a unique and appealing scent .
properties
IUPAC Name |
1-[1-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-7-12-11(13-14)9(2)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METQFERGFWBEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NC(=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)
![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)
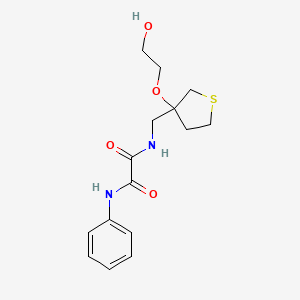
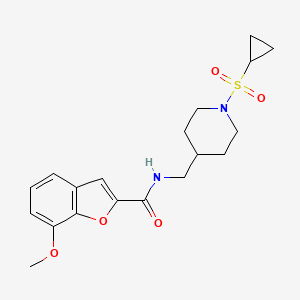
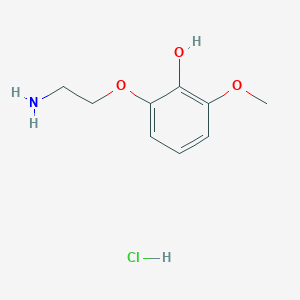
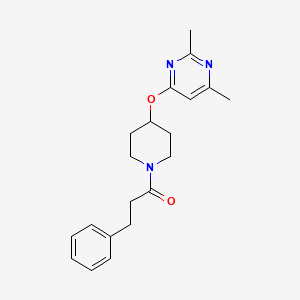
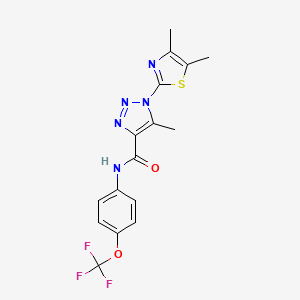
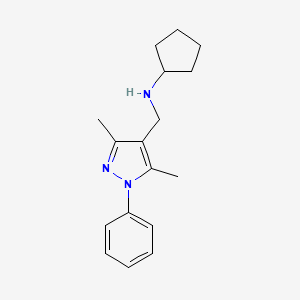
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)
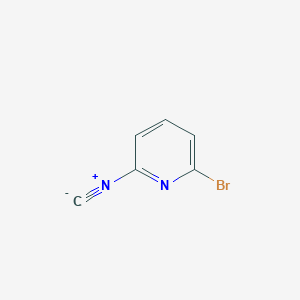
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)
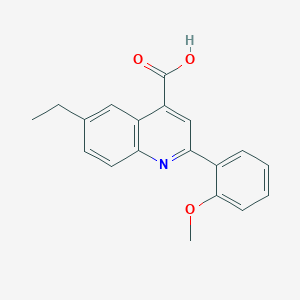
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)
